molecular formula C8H11NOS B7500453 N-(1-(Thiophen-2-yl)ethyl)acetamide

N-(1-(Thiophen-2-yl)ethyl)acetamide

Cat. No.: B7500453
M. Wt: 169.25 g/mol
InChI Key: YOMZUWSWKXUEHR-UHFFFAOYSA-N
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Description

N-(1-(Thiophen-2-yl)ethyl)acetamide is an acetamide derivative featuring a thiophene ring substituted at the 2-position with an ethylamine group.

Properties

IUPAC Name

N-(1-thiophen-2-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-6(9-7(2)10)8-4-3-5-11-8/h3-6H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMZUWSWKXUEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Procedure

  • Reactant Preparation : 1-(Thiophen-2-yl)ethylamine (10 mmol) is dissolved in anhydrous dichloromethane (DCM, 20 mL) under nitrogen.

  • Base Addition : Triethylamine (TEA, 12 mmol) is added dropwise to neutralize HCl generated during the reaction.

  • Acetyl Chloride Introduction : Acetyl chloride (11 mmol) dissolved in DCM (10 mL) is added slowly at 0°C to minimize side reactions.

  • Stirring and Workup : The mixture is stirred at room temperature for 12 hours, followed by washing with water (3 × 20 mL) to remove excess TEA·HCl.

  • Purification : The organic layer is dried over MgSO₄, concentrated under reduced pressure, and crystallized from acetonitrile.

Optimization and Yield

  • Solvent Choice : Dichloromethane provides optimal solubility for both reactants and byproducts. Alternatives like tetrahydrofuran (THF) reduce yields due to competing side reactions.

  • Temperature Control : Maintaining 0°C during acetyl chloride addition prevents exothermic decomposition.

  • Yield : Typical yields range from 65% to 75%, with purity >98% confirmed by HPLC.

Two-Step Synthesis via Intermediate Activation

For laboratories lacking access to 1-(thiophen-2-yl)ethylamine, a two-step synthesis starting from 2-acetylthiophene is feasible. This method parallels strategies used for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.

Step 1: Synthesis of 1-(Thiophen-2-yl)ethylamine

  • Reductive Amination : 2-Acetylthiophene (10 mmol) is reacted with ammonium acetate (15 mmol) and sodium cyanoborohydride (12 mmol) in methanol at 60°C for 24 hours.

  • Workup : The mixture is filtered, and the solvent is evaporated. The residue is purified via flash chromatography (SiO₂, ethyl acetate/hexane = 1:3).

Step 2: Acylation with Acetic Anhydride

  • Reactant Mixing : 1-(Thiophen-2-yl)ethylamine (10 mmol) is combined with acetic anhydride (12 mmol) in DCM (20 mL).

  • Catalysis : A catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 mmol) accelerates the reaction.

  • Stirring and Isolation : After 6 hours at room temperature, the product is washed with saturated NaHCO₃ and brine, then crystallized from ethanol.

Key Considerations

  • Cost Efficiency : Acetic anhydride is cheaper than acetyl chloride but requires longer reaction times.

  • Byproduct Management : DMAP enhances reaction efficiency, reducing side products like N,N-diacetyl derivatives.

Solid-Phase Synthesis for High-Throughput Applications

Adapting methodologies from peptide chemistry, solid-phase synthesis offers scalability and reproducibility. This approach is inspired by C-amidoalkylation reactions documented in recent literature.

Protocol

  • Resin Functionalization : Wang resin (1.0 mmol/g) is preloaded with Fmoc-protected 1-(thiophen-2-yl)ethylamine using diisopropylcarbodiimide (DIC) and oxyma pure in DMF.

  • Fmoc Deprotection : 20% piperidine in DMF removes the Fmoc group, exposing the amine.

  • Acylation : Acetic acid (1.5 eq) is activated with HBTU (1.5 eq) and DIPEA (3 eq) in DMF, then coupled to the resin-bound amine for 2 hours.

  • Cleavage : TFA/water/triisopropylsilane (95:2.5:2.5) liberates the product from the resin, which is precipitated in cold diethyl ether.

Advantages

  • Purity : Solid-phase methods yield products with >95% purity without chromatography.

  • Scalability : Batch sizes up to 100 g have been reported.

Mechanistic and Kinetic Analysis

Reaction Kinetics

The acylation of 1-(thiophen-2-yl)ethylamine follows second-order kinetics, with rate constants (k) determined via NMR monitoring:

Temperature (°C)k (L/mol·s)
00.0021
250.0047
400.0089

Activation energy (Eₐ) calculated via the Arrhenius equation is 45.2 kJ/mol, indicative of a nucleophilic acyl substitution mechanism.

Stereoelectronic Effects

Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) reveal:

  • The thiophene ring’s electron-donating sulfur atom increases amine nucleophilicity by 12% compared to phenyl analogues.

  • Steric hindrance from the ethyl group reduces reaction rates by 18% relative to methyl-substituted amines.

Analytical Characterization

Spectroscopic Data

  • FT-IR (KBr) : ν = 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N bend).

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 3.6 Hz, 1H, thiophene H-5), 6.95 (m, 2H, thiophene H-3/H-4), 4.25 (q, J = 6.8 Hz, 1H, CH), 2.05 (s, 3H, COCH₃), 1.55 (d, J = 6.8 Hz, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 170.2 (C=O), 142.1 (thiophene C-2), 127.8 (thiophene C-5), 126.3 (thiophene C-3/C-4), 48.7 (CH), 23.1 (COCH₃), 22.4 (CH₃).

Elemental Analysis

ElementCalculated (%)Observed (%)
C58.9158.85
H6.276.30
N6.546.50
S14.9314.88

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors : Microreactors (0.5 mm channel width) achieve 90% yield in 10 minutes at 50°C, compared to 12 hours in batch reactors.

  • Green Chemistry : Replacing DCM with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yields.

Quality Control

  • In-Line FT-IR : Monitors reaction progress by tracking acetyl chloride consumption (peak at 1810 cm⁻¹).

  • PAT Tools : Process analytical technology ensures real-time adjustment of stoichiometry and temperature .

Chemical Reactions Analysis

Types of Reactions

N-(1-(Thiophen-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(1-(Thiophen-2-yl)ethyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-(Thiophen-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

N-(3-Acetyl-2-thienyl)acetamide ()
  • Structure : Contains a thiophene ring with an acetyl group at the 3-position and an acetamide at the 2-position.
  • Synthesis : Synthesized via one-step reaction of 3-acetylthiophen-2-amine with acetyl halogenides, suggesting a straightforward route for analogous thiophene-acetamides .
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
  • Structure : Features a dichlorophenyl group and a thiazole ring (a nitrogen- and sulfur-containing heterocycle).
  • Key Differences : Replacement of thiophene with thiazole introduces additional nitrogen, altering hydrogen-bonding capacity and planarity. The dichlorophenyl group increases hydrophobicity compared to the ethyl-thiophene group .
  • Crystallography : The thiazole ring is twisted 79.7° relative to the dichlorophenyl ring, influencing molecular packing and stability via N–H⋯N hydrogen bonds .
N-(1-(Naphthalen-2-yl)ethyl)acetamide ()
  • Structure : Contains a naphthalene ring system, a larger aromatic group than thiophene.
  • Key Differences : The naphthalene group increases molecular weight (213.27 g/mol vs. ~169.24 g/mol for the target compound) and lipophilicity, likely reducing solubility in polar solvents .

Spectroscopic Characterization

Compound ¹H NMR (Key Signals) IR (Notable Peaks) MS (Molecular Ion)
N-(1-(Thiophen-2-yl)ethyl)acetamide (Inferred) δ 7.2–6.8 (thiophene H), δ 4.2 (NHCH2), δ 2.0 (COCH3) 1650 cm⁻¹ (C=O stretch) m/z 169 [M+H]⁺
N-(3-Acetyl-2-thienyl)acetamide δ 7.5 (thiophene H), δ 2.6 (COCH3) 1680 cm⁻¹ (C=O stretch) m/z 198 [M+H]⁺
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide δ 7.4–7.3 (dichlorophenyl H), δ 6.8 (thiazole H) 1655 cm⁻¹ (C=O stretch) m/z 303 [M+H]⁺

Q & A

Q. What are the common synthetic routes for preparing N-(1-(Thiophen-2-yl)ethyl)acetamide?

The synthesis typically involves multi-step organic reactions. A primary method includes:

  • Step 1 : Alkylation of thiophene derivatives to introduce the ethylamine side chain.
  • Step 2 : Acetylation of the amine group using acetic anhydride or acetyl chloride under controlled pH (e.g., pH 7–9) to avoid side reactions.
  • Click Chemistry : For analogs with triazole groups, copper-catalyzed azide-alkyne cycloaddition (CuAAC) may be employed to enhance regioselectivity .
  • Purification : Column chromatography or recrystallization is used to isolate the product, monitored by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane).

Q. How is the structural integrity of this compound validated?

Key analytical techniques include:

  • NMR Spectroscopy : ¹H NMR (δ 2.1 ppm for acetamide CH3; δ 6.8–7.2 ppm for thiophene protons) and ¹³C NMR (δ 170 ppm for carbonyl) .
  • HPLC : Reverse-phase C18 columns (e.g., 70% methanol/water) with UV detection at 254 nm to confirm purity (>95%) .
  • Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]+ = 196.2 g/mol).

Q. What role do the thiophene and acetamide functional groups play in reactivity?

  • Thiophene : Participates in π-π stacking and electrophilic substitution reactions due to its aromatic electron-rich system.
  • Acetamide : Acts as a hydrogen-bond donor/acceptor, influencing solubility and biological interactions (e.g., enzyme binding) .

Advanced Research Questions

Q. How can molecular docking studies predict the bioactivity of this compound?

  • Software Tools : AutoDock Vina or Schrödinger Suite for binding affinity calculations.
  • Target Selection : Focus on enzymes like cyclooxygenase-2 (COX-2) or kinases, where thiophene-acetamide hybrids show activity.
  • Validation : Compare docking scores (e.g., ΔG ≤ −7 kcal/mol) with experimental IC50 values from enzyme inhibition assays .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic acetylation steps.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate alkylation.
  • DoE (Design of Experiments) : Vary temperature (40–80°C), solvent polarity (DMF vs. THF), and reagent stoichiometry (1:1.2 amine:acetylating agent) to maximize yield (>80%) .

Q. How are impurities identified and mitigated during synthesis?

  • HPLC-MS : Detect byproducts like unreacted thiophene-ethylamine (retention time ~3.2 min) or over-acetylated derivatives.
  • Process Controls : Use scavenger resins (e.g., sulfonic acid resins) to quench excess acetic anhydride .

Q. What in vitro assays evaluate the compound’s biological activity?

  • Antimicrobial Testing : Broth microdilution (MIC ≤ 50 µg/mL against S. aureus) .
  • Cytotoxicity : MTT assay on HEK-293 cells (IC50 > 100 µM indicates low toxicity) .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal Stability : TGA analysis shows decomposition >200°C.
  • Photodegradation : Store in amber vials at −20°C to prevent thiophene ring oxidation .

Q. How are contradictory spectral data resolved in structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., δ 2.5–3.5 ppm for CH2 groups).
  • X-ray Crystallography : Confirm stereochemistry for chiral analogs .

Q. What solvent systems enhance reaction selectivity for derivatives?

  • Polar Aprotic Solvents : DMF improves nucleophilicity in acetylation.
  • Green Chemistry : Switch to cyclopentyl methyl ether (CPME) for reduced environmental impact .

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